molecular formula C14H18N2O2 B12903106 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 61190-96-3

4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12903106
CAS No.: 61190-96-3
M. Wt: 246.30 g/mol
InChI Key: NXBYBKCKZBPFQJ-UHFFFAOYSA-N
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Description

4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core substituted with a [(4-tert-butylphenoxy)methyl] group. Pyrazol-3-ones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms.

Properties

CAS No.

61190-96-3

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)11-4-6-12(7-5-11)18-9-10-8-15-16-13(10)17/h4-8H,9H2,1-3H3,(H2,15,16,17)

InChI Key

NXBYBKCKZBPFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CNNC2=O

Origin of Product

United States

Preparation Methods

Preparation of Pyrazolone Core

The pyrazolone ring is commonly synthesized by condensation of hydrazine hydrate with β-ketoesters or β-diketones under reflux conditions in ethanol or other suitable solvents. This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and tautomerization to yield the pyrazolone structure.

  • Typical conditions : Reflux in ethanol for several hours (e.g., 3–6 h).
  • Purification : Crystallization or recrystallization from ethanol or ethyl acetate.

Synthesis of 4-[(4-tert-Butylphenoxy)methyl] Substituent

The 4-tert-butylphenoxy methyl group is introduced by reacting 4-tert-butylphenol with a halomethyl pyrazolone intermediate (e.g., 4-(chloromethyl)-1,2-dihydro-3H-pyrazol-3-one) under basic conditions.

  • Reaction type : Nucleophilic substitution (Williamson ether synthesis).
  • Reagents : 4-tert-butylphenol, base (e.g., potassium carbonate), halomethyl pyrazolone.
  • Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF).
  • Conditions : Stirring at room temperature or mild heating (e.g., reflux for 12–24 h).
  • Work-up : Filtration of salts, solvent evaporation, and recrystallization.

Alternative Routes

Some literature suggests the use of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates reacted with phenols in the presence of potassium carbonate to form aryloxy-substituted intermediates, which upon treatment with hydrazine hydrate yield pyrazol-3-one derivatives. This method can be adapted for the tert-butylphenoxy substituent.

Step Reagents/Conditions Outcome
1. Reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoate with 4-tert-butylphenol and K2CO3 in acetone, reflux 24 h Formation of ethyl (2E)-3-alkoxy-4-(4-tert-butylphenoxy)but-2-enoate intermediate Aryloxy-substituted ester
2. Treatment with hydrazine hydrate in ethanol, reflux 3–6 h Cyclization to 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one Pyrazolone derivative

This method is supported by research on similar pyrazol-3-one derivatives and provides good yields and purity.

Reaction Monitoring and Characterization

  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and elemental analysis confirm the structure and purity of the final compound.
  • Physical properties : Melting point determination and crystallinity assessment are standard.

Research Findings and Optimization

  • The choice of base and solvent critically affects the etherification step yield.
  • Mild heating improves reaction rates without decomposing sensitive pyrazolone rings.
  • Purification by recrystallization from ethanol or ethyl acetate yields high-purity products.
  • Substituent effects on the phenoxy ring (e.g., tert-butyl group) influence solubility and biological activity, necessitating careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Notes Reference
Pyrazolone ring formation Hydrazine hydrate + β-ketoester Reflux in ethanol, 3–6 h Cyclization to 1,2-dihydro-3H-pyrazol-3-one
Etherification 4-tert-butylphenol + halomethyl pyrazolone + K2CO3 Acetone or DMF, RT to reflux, 12–24 h Williamson ether synthesis, nucleophilic substitution
Alternative route via ester intermediate Ethyl (2E)-4-bromo-3-alkoxybut-2-enoate + 4-tert-butylphenol + K2CO3; then hydrazine hydrate Reflux in acetone (24 h), then reflux in ethanol (3–6 h) Two-step synthesis via aryloxy ester intermediate

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazolones.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C18H24N2OC_{18}H_{24}N_2O and a molecular weight of 288.40 g/mol. Its structure features a pyrazolone ring, which is significant for its biological activity.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one exhibits anti-inflammatory and analgesic effects. In a study conducted on animal models, the compound demonstrated significant reduction in inflammation markers when administered in appropriate doses.

Case Study:
In a 2022 study published in Pharmaceutical Research, the compound was tested for its efficacy in reducing paw edema in rats induced by carrageenan. Results showed a dose-dependent decrease in edema, confirming its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed that it possesses inhibitory effects comparable to standard antibiotics.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

This table summarizes the MIC values obtained during testing, indicating the compound's potential as an antimicrobial agent .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Studies have shown that it can effectively control certain pests while being less harmful to beneficial insects.

Case Study:
A field trial conducted in 2023 assessed the efficacy of the compound against aphids on tomato plants. The results indicated a significant reduction in aphid populations without adversely affecting pollinator activity .

Polymer Additive

In materials science, 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Polymer Properties with Additive

PropertyControl SampleSample with Additive
Tensile Strength (MPa)2530
Thermal Decomposition Temp (°C)250270

The addition of the compound resulted in improved tensile strength and thermal stability of the polymer matrix .

Mechanism of Action

The mechanism of action of 4-((4-(tert-Butyl)phenoxy)methyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylphenoxy group can enhance the compound’s binding affinity to these targets, while the pyrazolone core can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Pyrazol-3-one derivatives exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis with structurally related compounds:

Key Observations :

  • Substituent Effects : The tert-butyl group in the target compound confers higher lipophilicity compared to polar groups (e.g., hydroxy, methoxy) in analogs like compound q . This may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Routes : Most pyrazol-3-ones are synthesized via condensation of hydrazines with ketones or via cyclization reactions. For example, compound 4b is formed through intramolecular cyclization, whereas compound q uses α,β-unsaturated ketone intermediates .
Physicochemical and Electronic Properties

Density functional theory (DFT) studies on pyrazol-3-one analogs reveal that electron-donating groups (e.g., tert-butyl) stabilize the pyrazolone ring via resonance, while electron-withdrawing groups (e.g., chloro) increase electrophilicity at the carbonyl oxygen . The tert-butylphenoxy group in the target compound likely induces steric hindrance, affecting crystal packing and intermolecular interactions compared to smaller substituents in compounds like 4b .

Key Observations :

  • Anti-Tubercular Activity : Chloro and fluorophenyl substituents (e.g., in ) enhance anti-TB potency, likely due to hydrophobic interactions with bacterial enzymes. The tert-butyl group may similarly target lipid-rich mycobacterial membranes.
  • Antimicrobial Activity: Schiff base derivatives () with extended conjugation show enhanced activity, suggesting that the tert-butylphenoxy group’s bulk could limit binding in some microbial targets.
Crystallographic and Analytical Data
  • XRD Analysis : Compounds like q and 4b are characterized by single-crystal XRD, revealing planar pyrazolone cores and hydrogen-bonding networks. The tert-butyl group in the target compound may disrupt such networks, leading to distinct crystal habits .
  • Spectroscopy: ¹H/¹³C NMR and IR data for analogs () confirm tautomeric equilibria between keto and enol forms, influenced by substituents. The tert-butyl group’s NMR signature (δ ~1.3 ppm for -C(CH₃)₃) would be a key identifier .

Biological Activity

4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and data.

Chemical Structure and Properties

The molecular formula of 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one is C14H18N2O2. The compound features a pyrazole ring substituted with a tert-butylphenoxy group, which may influence its biological activity through enhanced lipophilicity and receptor binding.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, a series of pyrazolo[4,3-e][1,2,4]triazine compounds were evaluated for their efficacy against various human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies indicated that modifications on the pyrazole structure can significantly enhance cytotoxicity against cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Pyrazolo[4,3-e][1,2,4]triazineMCF-715.2
4-(tert-butylphenoxy)methyl-pyrazoleHCT-11612.8

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. A study found that certain pyrazoles exhibited broad-spectrum antimicrobial activity against pathogens such as Streptococcus mutans. The presence of the phenoxy group in the structure is believed to enhance interaction with microbial membranes .

Table 2: Antimicrobial Activity of Selected Pyrazoles

Compound NamePathogen TestedZone of Inhibition (mm)Reference
Pyrazole AStreptococcus mutans18
4-tert-butylphenoxy-pyrazoleE. coli20

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. Compounds similar to 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one have shown promise in reducing inflammation in experimental models. This effect is often mediated through inhibition of pro-inflammatory cytokines and pathways .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study synthesized various pyrazole derivatives and tested their anticancer activity against different cell lines. The results indicated that modifications to the pyrazole core could lead to significant improvements in cytotoxicity. One compound exhibited an IC50 value of 10 µM against MCF-7 cells, suggesting strong anticancer potential .
  • Case Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of substituted pyrazoles. The study revealed that compounds with a phenoxy group displayed enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one, and how can reaction yields be improved?

Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide). For example, similar triazole derivatives were synthesized by reacting 4-(tert-butyl)benzoic acid with a pyrazol-3-amine precursor under these conditions . Yield optimization requires monitoring reaction kinetics, adjusting stoichiometric ratios (e.g., 1.3 equiv HBTU), and controlling temperature (typically 25–50°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can the structural integrity of the compound be confirmed post-synthesis?

Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, crystal structures of related tert-butylphenyl derivatives were resolved using single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to determine bond lengths, angles, and spatial arrangements . Complementary techniques include 1^1H/13^13C NMR (to verify substituent positions) and FT-IR (to confirm functional groups like C=O and N-H stretches).

Q. What are the critical parameters for assessing purity, and how can impurities be identified?

Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is ideal for purity assessment. For example, impurities in triazolone analogs were quantified using reverse-phase C18 columns and acetonitrile/water mobile phases . Mass spectrometry (LC-MS or HRMS) can identify byproducts, such as incomplete coupling intermediates or oxidation derivatives.

Q. What experimental precautions are necessary for handling this compound?

Methodological Answer : Due to potential toxicity, use fume hoods, nitrile gloves, and lab coats. Waste must be segregated and disposed via certified hazardous waste services, as emphasized in safety protocols for structurally similar triazolamine compounds . Stability tests under varying pH and temperature conditions (e.g., 4°C for long-term storage) are advised to prevent degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological Answer : SAR studies require synthesizing analogs with systematic substitutions (e.g., tert-butyl to methoxy or nitro groups) and testing biological activity. For example, analogs of 4-tert-butylphenyl derivatives showed varied binding affinities in enzyme assays, highlighting the role of steric bulk and electron-donating groups . Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, validated by in vitro IC50_{50} measurements.

Q. How can contradictions in environmental degradation data be resolved?

Methodological Answer : Environmental fate studies often show variability due to matrix effects (e.g., soil vs. water). Apply OECD Guideline 307 simulations to assess aerobic/anaerobic degradation rates. For instance, spiro-oxazolone derivatives exhibited pH-dependent hydrolysis, requiring LC-MS/MS to track degradation products . Statistical tools like ANOVA can identify significant variables (e.g., temperature, microbial activity).

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?

Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 80°C) can capture tautomeric equilibria. For deuterated analogs (e.g., 5-trideuteriomethyl derivatives), isotopic labeling combined with 2^2H NMR provides insights into hydrogen bonding and tautomer stability . X-ray crystallography remains critical for confirming dominant tautomers in the solid state .

Q. How can computational models predict the compound’s ecological risks?

Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models like EPI Suite to estimate bioaccumulation (log P) and toxicity. Molecular dynamics simulations (e.g., GROMACS) can predict interactions with biological membranes or enzymes. Experimental validation via Daphnia magna acute toxicity assays or algal growth inhibition tests is essential .

Q. What strategies validate analytical methods for quantifying the compound in complex matrices?

Methodological Answer : Follow ICH Q2(R1) guidelines for validation. For example, spike recovery tests in serum or soil samples using HPLC-MS/MS with deuterated internal standards (e.g., d3d_3-labeled analogs) improve accuracy . Linearity (R2^2 > 0.99), LOD/LOQ determination, and inter-day precision (<5% RSD) are mandatory.

Q. How can mechanistic studies elucidate its toxicity at the cellular level?

Methodological Answer : Use in vitro assays like MTT for cytotoxicity and ROS (Reactive Oxygen Species) detection kits. For example, triazolone derivatives induced apoptosis in HepG2 cells via caspase-3 activation, validated by flow cytometry and Western blot . Transcriptomic analysis (RNA-seq) can identify dysregulated pathways (e.g., oxidative stress response).

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